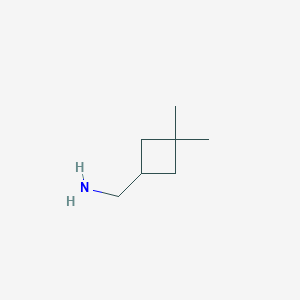

(3,3-Dimethylcyclobutyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dimethylcyclobutyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(2)3-6(4-7)5-8/h6H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSARIBAZSSJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670333 | |

| Record name | 1-(3,3-Dimethylcyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244949-67-4 | |

| Record name | 1-(3,3-Dimethylcyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry of 3,3 Dimethylcyclobutyl Methanamine and Primary Alicyclic Amines

Nucleophilic Reactivity of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This reactivity is central to many of its characteristic reactions, including the formation of amides, imines, and alkylated derivatives.

Primary alicyclic amines readily react with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form stable amide bonds. This transformation is a cornerstone of organic synthesis.

Amide Formation: The direct reaction of a primary amine with a carboxylic acid to form an amide is a condensation reaction that requires the removal of water. This process is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive derivative. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid derivative. This is followed by the elimination of a leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate group from an anhydride) to yield the corresponding N-substituted amide.

Benzoylation: A specific and widely used example of acylation is benzoylation, where a benzoyl group (C₆H₅CO-) is introduced. The reaction of a primary alicyclic amine with benzoyl chloride, typically in the presence of a base like aqueous sodium hydroxide, is known as the Schotten-Baumann reaction. The base neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the unreacted amine and rendering it non-nucleophilic quora.com. This method is highly efficient for the N-benzoylation of primary amines, including aliphatic and alicyclic ones, often proceeding rapidly and in high yield without the need for organic solvents scispace.comresearchgate.net. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of benzoyl chloride, followed by the elimination of the chloride ion.

The efficiency of benzoylation for various primary amines is demonstrated in the following table, showcasing typical yields under solvent-free conditions.

| Amine Substrate | Product | Reaction Time (min) | Yield (%) |

| Aniline | N-Phenylbenzamide | 3 | 95 |

| p-Toluidine | N-(p-tolyl)benzamide | 3 | 96 |

| Benzylamine | N-Benzylbenzamide | 5 | 92 |

| Cyclohexylamine | N-Cyclohexylbenzamide | 5 | 90 |

| This table presents representative data for the benzoylation of various primary amines to illustrate the general efficiency of the reaction scispace.comresearchgate.net. |

The nucleophilic nitrogen of primary alicyclic amines can attack the electrophilic carbon of an alkyl halide in a nucleophilic aliphatic substitution reaction (typically Sₙ2) to form a new carbon-nitrogen bond libretexts.org.

Alkylation: The reaction of a primary amine like (3,3-Dimethylcyclobutyl)methanamine with an alkyl halide produces a secondary amine salt. In the presence of a base or excess primary amine, the salt is deprotonated to yield the free secondary amine libretexts.org. However, this reaction is often difficult to control. The secondary amine product is also nucleophilic and can react further with the alkyl halide to form a tertiary amine, which in turn can be alkylated to form a quaternary ammonium salt libretexts.org. This over-alkylation leads to a mixture of products, which can be challenging to separate libretexts.org. Selective mono-alkylation can be achieved under specific conditions, for instance, by using copper catalysts in the presence of visible light, which allows for the coupling of primary aliphatic amines with unactivated secondary alkyl iodides under mild conditions nih.govrsc.org.

Quaternization: Quaternization is the final step in the alkylation process, where a tertiary amine is alkylated to form a quaternary ammonium salt, which has four carbon substituents bonded to the nitrogen atom, resulting in a permanent positive charge on the nitrogen libretexts.org. While most commonly performed on tertiary amines, direct and exhaustive alkylation of primary or secondary amines to the quaternary stage is possible. This typically requires harsher conditions, such as refluxing a mixture of the amine, an excess of the alkyl halide, and a base (like sodium carbonate or sodium hydroxide) to neutralize the acid generated during the reaction google.comdtic.mil. The use of a sterically hindered organic base that is stronger than the reactant amine can facilitate this transformation under milder, homogenous conditions google.comdtic.mil.

Primary amines react with aldehydes and ketones in an acid-catalyzed nucleophilic addition-elimination reaction to form imines, also known as Schiff bases libretexts.orgmasterorganicchemistry.comlumenlearning.com. This reversible reaction involves the replacement of the carbonyl oxygen atom (C=O) with a nitrogen atom double-bonded to the carbon (C=N).

The mechanism of imine formation proceeds through several distinct steps libretexts.orgmasterorganicchemistry.com:

Nucleophilic Addition: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral intermediate called a carbinolamine.

Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a protonated imine, known as an iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom, yielding the final, neutral imine product.

The reaction rate is highly dependent on pH. Optimal conditions are typically mildly acidic (pH 4-5) lumenlearning.com. If the solution is too acidic, the amine becomes protonated and is no longer nucleophilic. If it is not acidic enough, the hydroxyl group of the carbinolamine intermediate cannot be efficiently protonated and eliminated as water openochem.org.

Reactions Involving the Cyclobutane (B1203170) Ring System

The cyclobutane ring of this compound possesses significant ring strain, which influences its reactivity. This strain can be harnessed in synthetic chemistry, and the C-H bonds on the ring can be selectively functionalized.

The inherent strain in four-membered rings makes them susceptible to ring-opening reactions that release this energy pharmaguideline.com. This principle is exploited in "strain-release amination," a strategy to append cyclobutane rings onto other molecules nih.gov.

In this approach, a highly strained precursor, such as a substituted bicyclobutane, is used as a "spring-loaded" electrophile. When this reagent reacts with a nucleophile like a primary amine, the central, highly strained carbon-carbon bond of the bicyclobutane cleaves, and a cyclobutane ring becomes attached to the amine nitrogen nih.gov. For example, substituted phenylsulfonyl bicyclobutanes have been developed as stable reagents that react with amines under mild conditions, often accelerated by additives like lithium chloride, to achieve this "cyclobutylation" nih.gov. This method allows for the direct installation of the cyclobutane motif, a valuable bioisostere in medicinal chemistry, onto a variety of amine-containing substrates nih.gov.

Modern synthetic methods allow for the direct functionalization of otherwise unreactive C(sp³)–H bonds. In the context of molecules like this compound, the amine functionality can be used as a directing group to guide a transition-metal catalyst to a specific C–H bond on the cyclobutane ring, enabling its selective conversion to a new C-C or C-heteroatom bond snnu.edu.cn.

Palladium-catalyzed reactions are particularly prominent in this area. The primary amine can be converted into a directing group, such as an N-arylcarboxamide, which coordinates to the palladium catalyst nih.gov. This coordination positions the catalyst in proximity to specific C–H bonds on the cyclobutane ring (typically at the β- or γ-position), facilitating their cleavage in a process called cyclometalation. The resulting palladacycle intermediate can then react with a coupling partner, such as an aryl halide or boronic acid, to form a new carbon-carbon bond, a process known as C–H arylation nih.govacs.org. This strategy has been successfully applied to cyclobutane scaffolds, enabling the diastereoselective synthesis of di- and tri-substituted cyclobutanes with high levels of control acs.orgacs.orgacs.org. The use of chiral ligands can also render these transformations enantioselective, providing access to complex, non-racemic aminomethyl-cyclobutanes nih.govchemrxiv.org.

Ring-Opening Reactions

The cyclobutane ring in this compound possesses significant ring strain (approximately 26.3 kcal/mol), making it susceptible to ring-opening reactions under various conditions. nih.gov This reactivity can be harnessed to produce acyclic or larger ring structures, which would be difficult to synthesize otherwise.

Hydrogenation: Catalytic hydrogenation is a common method for cleaving cyclobutane rings. In the presence of catalysts like Nickel (Ni) or Platinum (Pt) at elevated temperatures and pressures, the C-C bonds of the ring can be broken, leading to the formation of a saturated, open-chain alkane. The specific bond cleavage and resulting product can be influenced by the substitution pattern on the ring.

Acid-Catalyzed Opening: Under acidic conditions, the cyclobutane ring can undergo cleavage. This often proceeds via a carbocation intermediate, which can then be trapped by a nucleophile or undergo rearrangement to form a more stable structure, such as a cyclopentyl derivative. The presence of the aminomethyl group can influence the regioselectivity of the ring opening.

Four-membered rings are known to undergo cleavage with relative ease under thermolysis, photolysis, and upon nucleophilic attack. researchgate.net The specific conditions required and the products formed depend heavily on the substituents attached to the cyclobutane core. researchgate.net For cyclobutanol derivatives, which are structurally related, ring-opening can be a competing reaction during functionalization attempts, highlighting the inherent reactivity of the strained ring. nih.gov

Transformations via Diazonium Intermediates

As a primary aliphatic amine, this compound reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, to form a diazonium salt. msu.educhemistrysteps.com Aliphatic diazonium salts are notoriously unstable and decompose rapidly, even at low temperatures, serving as transient intermediates for a variety of transformations. chemguide.co.uklkouniv.ac.inorganic-chemistry.org

The decomposition process begins with the spontaneous loss of nitrogen gas (N₂), an excellent leaving group, to generate a primary carbocation: (3,3-dimethylcyclobutyl)methyl cation. chemguide.co.ukorganic-chemistry.org This highly reactive carbocation can then undergo several competing reaction pathways:

Rearrangement: The primary carbocation is prone to rapid rearrangement to more stable secondary or tertiary carbocations. A common rearrangement for cyclobutyl-methyl systems is a ring expansion via a 1,2-shift, which would transform the (3,3-dimethylcyclobutyl)methyl cation into a substituted cyclopentyl cation. This rearranged cation can then be trapped by nucleophiles.

Substitution: The carbocation can be attacked by nucleophiles present in the reaction medium. If the reaction is performed in an aqueous solution, the primary product will be an alcohol, (3,3-dimethylcyclobutyl)methanol, along with rearranged alcohol isomers. quora.com

Elimination: The carbocation can lose a proton from an adjacent carbon to form an alkene, such as methylenecyclobutane derivatives.

Due to the instability of the intermediate carbocation and the mixture of potential outcomes (rearrangement, substitution, elimination), the diazotization of primary alicyclic amines like this compound often leads to a complex mixture of products and is of limited synthetic utility unless the reaction conditions are carefully controlled to favor one pathway. lkouniv.ac.inorganic-chemistry.org

Reductive Functionalization Reactions (e.g., with Carbon Dioxide)

Reductive functionalization of primary amines with carbon dioxide (CO₂) is a valuable transformation for carbon-nitrogen bond formation, converting the amine into value-added products like formamides and methylamines. researchgate.net This process involves the reaction of the amine with CO₂ in the presence of a suitable reducing agent and often a catalyst.

The reaction of this compound with CO₂ and a reductant can lead to two main products, depending on the extent of reduction:

N-Formylation: In the presence of mild reductants like hydrosilanes (e.g., phenylsilane) or hydroboranes, the amine can be converted to N-((3,3-dimethylcyclobutyl)methyl)formamide. This represents a two-electron reduction of CO₂.

N-Methylation: Under more forcing conditions or with different catalytic systems, a six-electron reduction can occur, leading to the formation of N-methyl-(3,3-dimethylcyclobutyl)methanamine.

A variety of catalytic systems have been developed for these transformations, including those based on transition metals (e.g., Ruthenium, Iron) as well as metal-free approaches using frustrated Lewis pairs or organocatalysts. researchgate.net The choice of catalyst and reductant is crucial for controlling the selectivity between formylation and methylation.

Table 2: Catalytic Systems for Reductive Functionalization of Amines with CO₂

| Product Type | Catalyst System | Reductant | Key Feature | Reference |

|---|---|---|---|---|

| Formamides | Rhodium(I) complex | Phenylsilane | Mild reaction conditions | researchgate.net |

| Formamides | Palladium nanoparticles | H₂ | Heterogeneous catalysis | researchgate.net |

| Methylamines | Amide promoter (e.g., DMF) | Phenylsilane | Metal-free, selective six-electron reduction | researchgate.net |

| Formamides | Tin Lewis acids (e.g., Cy₃SnOTf) | H₂ | Transition-metal-free hydrogenation | researchgate.net |

Computational and Theoretical Studies on 3,3 Dimethylcyclobutyl Methanamine and Cyclobutane Amines

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and interactions of molecules.

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. nih.gov (3,3-Dimethylcyclobutyl)methanamine, with its substituent, will have a specific set of preferred conformations. MD simulations can be used to explore the conformational landscape of this molecule, identifying the most stable puckered states and the energy barriers between them. nih.gov The flexibility of the cyclobutane ring and the rotation of the aminomethyl group are key aspects of its dynamic behavior. rsc.org

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms involving strained ring systems like cyclobutane amines. Through high-level quantum chemical calculations, researchers can model reaction pathways, characterize transition states, and rationalize experimental observations regarding selectivity and reactivity.

The selective functionalization of otherwise inert C-H bonds is a significant challenge in synthetic chemistry. princeton.edu Computational studies have been pivotal in decoding the mechanisms of enantioselective C-H cleavage in cyclobutane systems, often achieved using transition metal catalysts. These studies help to understand how chiral ligands and catalysts control the stereochemical outcome of a reaction.

For instance, palladium-catalyzed C-H activation and arylation of strained cycloalkylamines have been investigated using N-acetylated amino acid ligands. researchgate.net Density Functional Theory (DFT) calculations revealed that these ligands are crucial in promoting the desired γ-C-H activation over other kinetically plausible pathways, such as β-hydride elimination. researchgate.net Similarly, rhodium-catalyzed C-H functionalization can be directed to different positions on the cyclobutane ring by selecting the appropriate catalyst. nih.gov Computational models of the transition states in these reactions show that non-covalent interactions between the substrate and the chiral catalyst environment are responsible for the high levels of enantioselectivity observed. acs.org

In the context of enzymatic reactions, computational modeling helps to explain how an enzyme, such as a cytochrome P450 variant, can achieve highly enantioselective C-H functionalization of cyclic amines. acs.org Mechanistic studies suggest that an electrophilic iron carbene intermediate mediates a homolytic C-H cleavage followed by a rebound step to form the new C-C bond. acs.org DFT calculations can model these transient species and the associated energy barriers, providing insight into how modifications to the enzyme's active site can tune reactivity and selectivity. acs.org Another example involves the iridium-catalyzed enantioselective cleavage of C-C bonds in prochiral tert-cyclobutanols, where DFT calculations supported a mechanism involving an initial oxidative addition of iridium into the O-H bond, followed by a β-carbon elimination step that determines the enantioselectivity. nih.gov The computational analysis successfully predicted the stereochemical outcome by comparing the energies of competing transition states. nih.gov

Table 1: Key Factors in Enantioselective C-H Cleavage of Cyclobutane Derivatives

| Factor | Role in Enantioselectivity | Computational Insight | Supporting References |

| Chiral Ligands | Create a chiral pocket around the metal center, favoring one enantiomeric pathway. | DFT calculations model catalyst-substrate interactions and quantify energy differences between diastereomeric transition states. | researchgate.net, nih.gov, nih.gov |

| Catalyst Choice | The metal (e.g., Rh, Pd, Ir) influences the preferred reaction mechanism and site of activation. | Computational studies elucidate divergent pathways (e.g., oxidative addition vs. cyclization) for different metals. | nih.gov, nih.gov, nih.gov |

| Directing Groups | Position the catalyst proximally to a specific C-H bond, enhancing reactivity and controlling regioselectivity. | Models show how the directing group coordinates to the metal center, guiding the C-H activation step. | nih.gov |

| Enzyme Active Site | Provides a highly controlled steric and electronic environment for precise bond cleavage and formation. | QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can model the substrate within the enzyme's active site. | acs.org |

Computational methods are frequently used to explain and predict the regioselectivity of chemical reactions, where a reaction can occur at multiple possible sites. In cycloaddition reactions involving cyclobutane precursors or leading to cyclobutane products, DFT calculations can determine the most favorable reaction pathway.

A clear example is the copper(I)-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC). Computational studies have shown that in the absence of the copper catalyst, the reaction proceeds through a high-energy, one-step (concerted) mechanism with little preference for either the 1,4- or 1,5-regioisomer. rsc.org However, the introduction of the copper(I) catalyst fundamentally changes the mechanism to a stepwise pathway. rsc.org Calculations demonstrate that the coordination of copper to the alkyne makes it highly susceptible to nucleophilic attack by the azide, proceeding through a dinuclear Cu(I)-acetylide complex. rsc.org Analysis of the Parr and Fukui functions, which describe the local electrophilicity and nucleophilicity of atoms in the reactants, correctly predicts that the observed 1,4-regioselectivity arises from the most favorable two-center interaction along the reaction coordinate. rsc.org

Similarly, catalyst control can dictate regioselectivity in C-H functionalization reactions. Studies on rhodium-catalyzed reactions of cyclobutanes have shown that different rhodium catalysts can selectively functionalize either the C1 or C3 position. nih.gov DFT calculations can rationalize this divergence by modeling the specific interactions between the substrate and the catalyst, revealing the subtle steric and electronic factors that steer the reaction to a particular site. nih.govacs.org

A fundamental question in mechanistic chemistry is whether multiple bonds are broken and formed in a single, simultaneous step (a concerted reaction) or sequentially through one or more intermediates (a stepwise reaction). psiberg.comquora.com Computational chemistry provides a powerful lens to distinguish between these pathways by locating and characterizing the structures and energies of all relevant transition states and intermediates. diva-portal.org

A concerted reaction proceeds through a single transition state and has no intermediates. quora.com In contrast, a stepwise reaction involves multiple transition states and at least one stable intermediate. psiberg.comquora.com The thermal decomposition of cyclobutane into two ethylene (B1197577) molecules is a classic example studied computationally. arxiv.org Theoretical investigations at the CBS-QB3 level of theory have explored the biradical mechanism, mapping out the potential energy surface from the cycloalkane reactant to the transition state for ring opening and subsequent decomposition pathways. arxiv.org

The distinction can become blurred in reactions that lie on the "concerted/stepwise boundary." nih.gov For example, the C2-C6 enyne-allene cyclization was investigated through a combination of kinetic isotope effects and DFT calculations. While calculations identified a highly asynchronous concerted transition state, quasiclassical direct dynamics simulations showed that a significant fraction of trajectories starting from this transition state proceeded to form a diradical intermediate characteristic of a stepwise mechanism. nih.gov This highlights that for some systems, a single minimum-energy path is insufficient to describe the reaction, and dynamic effects must be considered to fully understand the mechanism. nih.gov

Table 2: Comparison of Concerted and Stepwise Reaction Pathways

| Feature | Concerted Reaction | Stepwise Reaction |

| Mechanism | Single step. quora.com | Multiple steps. psiberg.com |

| Transition States | One. quora.com | Two or more. quora.com |

| Intermediates | None. psiberg.com | One or more. psiberg.com |

| Energy Profile | Single energy barrier from reactants to products. | Multiple energy barriers and valleys (intermediates). youtube.com |

| Example | Uncatalyzed Diels-Alder reaction. psiberg.com | SN1 reaction, Cu-catalyzed azide-alkyne cycloaddition. rsc.orgyoutube.com |

Computational Analysis of Ring Strain and Puckering Phenomena

Cyclobutane and its derivatives are characterized by significant ring strain, which arises primarily from two sources: angle strain and torsional strain. libretexts.orgmasterorganicchemistry.com Computational methods provide precise quantification of this strain and offer detailed insights into the molecule's three-dimensional structure.

The ideal sp³ bond angle is 109.5°, but the internal C-C-C angles in a planar cyclobutane would be restricted to 90°, leading to substantial angle strain. libretexts.org Furthermore, a planar conformation would force all adjacent C-H bonds into a fully eclipsed arrangement, creating significant torsional strain. libretexts.org To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" conformation. masterorganicchemistry.com This puckering reduces the eclipsing interactions between hydrogens on adjacent carbons, although it slightly increases the angle strain. masterorganicchemistry.com

High-level ab initio calculations have been used to study the structure and ring-puckering properties of cyclobutane. nih.gov These studies reveal that the molecule exists in a puckered D₂d symmetry, with an equilibrium dihedral angle of about 29-35°. nih.govreading.ac.uk The molecule can invert between two equivalent puckered conformations via a slightly higher energy planar transition state (D₄h symmetry). The energy difference between the puckered ground state and the planar transition state is known as the inversion barrier. Computational studies have estimated this barrier to be approximately 1.44 kcal/mol (or 482-503 cm⁻¹). nih.govreading.ac.uk

Interestingly, Natural Bond Orbital (NBO) analysis suggests that the origin of this inversion barrier is not solely due to torsional strain relief. Instead, it is attributed to stabilizing electronic delocalization effects, specifically σ(CC) → σ(CH) and σ(CH) → σ(CH) hyperconjugative interactions, which are stronger in the puckered form. nih.gov

Table 3: Calculated Properties of Cyclobutane Ring Strain and Puckering

| Property | Description | Computationally Determined Value | Supporting References |

| Total Ring Strain | The excess energy compared to an unstrained acyclic analogue. | ~26.3 - 27.6 kcal/mol | masterorganicchemistry.com, masterorganicchemistry.com |

| C-C-C Bond Angle | The angle between three adjacent carbon atoms in the ring. | ~88° (in puckered form) | libretexts.org |

| Equilibrium Dihedral Angle | The angle of pucker away from a planar structure. | ~29° - 35° | nih.gov, reading.ac.uk |

| Inversion Barrier | The energy required to flatten the ring during interconversion of puckered forms. | ~1.44 kcal/mol (482-503 cm⁻¹) | nih.gov, reading.ac.uk |

Spectroscopic and Structural Characterization Methods for 3,3 Dimethylcyclobutyl Methanamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of (3,3-Dimethylcyclobutyl)methanamine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The gem-dimethyl groups on the cyclobutane (B1203170) ring would likely appear as two sharp singlets in the upfield region, typically around 0.9-1.2 ppm, due to the magnetically equivalent methyl protons. The protons on the cyclobutane ring would present more complex splitting patterns (multiplets) in the range of 1.5-2.5 ppm. The methanamine CH₂ protons, being adjacent to the nitrogen atom, would be deshielded and are expected to resonate as a doublet around 2.5-3.0 ppm. The single proton on the carbon bearing the aminomethyl group (CH-CH₂NH₂) would likely appear as a multiplet, further downfield than the other ring protons due to the influence of the nitrogen atom. The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, one would expect to see distinct signals for the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbons of the cyclobutane ring, the methine carbon of the ring, and the methylene carbon of the aminomethyl group. The chemical shift of carbon atoms is influenced by their local electronic environment. Carbons attached to the electronegative nitrogen atom will be shifted downfield. For primary amines, the carbon atom adjacent to the nitrogen typically resonates in the range of 37-45 ppm libretexts.org.

Expected ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges and additivity rules. Actual experimental values may vary.)

| Carbon Atom | Expected Chemical Shift (ppm) |

| Quaternary Carbon (C(CH₃)₂) | 30-40 |

| Methyl Carbons (-CH₃) | 20-30 |

| Ring Methylene Carbons (-CH₂-) | 30-45 |

| Ring Methine Carbon (-CH-) | 40-55 |

| Aminomethyl Carbon (-CH₂NH₂) | 40-50 |

The analysis of proton-proton spin-spin coupling constants (J-coupling) is a powerful tool for determining the stereochemistry of cyclic molecules like this compound. The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship.

In a cyclobutane ring, the geometry can be puckered, leading to different spatial relationships between adjacent protons (cis or trans). These relationships result in different dihedral angles and, consequently, different ³J values. For cyclobutane derivatives, cis-vicinal coupling constants are generally larger than trans-vicinal coupling constants. By carefully analyzing the multiplicity and coupling constants of the signals for the cyclobutane ring protons, it is possible to deduce the relative stereochemistry of substituents on the ring. For instance, in four-membered rings, cis coupling constants are typically larger than trans couplings oup.com.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that provides information about the spatial proximity of protons within a molecule. This is particularly useful for determining the preferred conformation of flexible molecules like this compound.

A NOESY experiment would reveal cross-peaks between protons that are close to each other in space, even if they are not directly connected through chemical bonds. For instance, correlations between the protons of the gem-dimethyl groups and specific protons on the cyclobutane ring or the aminomethyl group could help to define the puckering of the four-membered ring and the rotational preference of the aminomethyl substituent. The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of interproton distances.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of the chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and alkane functionalities.

N-H Stretching: Primary amines typically exhibit two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and cyclobutyl groups will appear in the region of 2850-3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of a primary amine usually gives rise to a medium to strong absorption band between 1590 and 1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration for aliphatic amines is typically observed in the 1000-1250 cm⁻¹ region nist.gov.

CH₂ and CH₃ Bending: Bending vibrations for methylene (CH₂) and methyl (CH₃) groups will be present in the 1350-1470 cm⁻¹ range.

An IR spectrum for the structurally related compound, N-[4-(aminomethyl)-2,2-dimethylcyclobutyl]-N,N-dimethylamine, is available from the NIST database and shows characteristic alkane C-H and amine-related absorptions, which would be expected to be similar in this compound nist.gov.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium |

| C-H Stretch (sp³ hybridized) | 2850-3000 | Strong |

| N-H Bend (scissoring) | 1590-1650 | Medium-Strong |

| CH₂/CH₃ Bend | 1350-1470 | Medium |

| C-N Stretch | 1000-1250 | Medium-Weak |

In the absence of extensive experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound. These theoretical calculations can provide a predicted IR spectrum that can be used to aid in the assignment of experimental spectra or to understand the vibrational modes in more detail.

The computational approach involves optimizing the molecular geometry of the compound and then calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies. The calculated frequencies are often systematically scaled to better match experimental values. This correlation between theoretical and experimental spectra can provide a high degree of confidence in the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

Characterization of Molecular Weight and Fragmentation Patterns

For this compound (C₇H₁₅N), the exact molecular weight is 113.1204 atomic mass units. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 113.

The fragmentation of this compound is expected to follow characteristic pathways for aliphatic amines. The most prominent fragmentation mechanism is typically alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. This cleavage is favorable as it leads to the formation of a stable, resonance-stabilized iminium cation.

Expected Fragmentation Pathways:

Alpha-Cleavage: The bond between the methylene carbon (CH₂) and the cyclobutane ring can break, leading to the formation of the [CH₂NH₂]⁺ ion. This fragment is highly characteristic of primary amines and would result in a prominent peak at m/z 30.

Loss of a Methyl Radical: Cleavage of a C-C bond within the dimethylcyclobutyl moiety can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 98 (M-15).

Ring Opening and Fragmentation: The cyclobutane ring can undergo cleavage, leading to various smaller hydrocarbon fragments. For instance, the loss of an ethyl radical (•C₂H₅) could produce a fragment at m/z 84 (M-29).

These fragmentation patterns provide a unique fingerprint for the molecule, allowing for its identification and structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) | Represents the intact molecule minus one electron. |

| 98 | [C₆H₁₂N]⁺ | [M - CH₃]⁺ | Resulting from the loss of a methyl radical. |

| 84 | [C₅H₁₀N]⁺ | [M - C₂H₅]⁺ | Resulting from the loss of an ethyl radical. |

| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ | A characteristic and often abundant fragment for primary amines due to alpha-cleavage. |

X-ray Diffraction Studies

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edulibretexts.org It provides definitive information on bond lengths, bond angles, and stereochemistry. carleton.edu

Single Crystal X-ray Structure Determination

To perform a single-crystal X-ray analysis, a high-quality single crystal of this compound or a suitable derivative must first be grown. libretexts.org Once a crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision. spbu.runih.gov This analysis would confirm the connectivity of the atoms, showing the aminomethyl group attached to the 3,3-dimethylcyclobutane ring. The puckered conformation of the cyclobutane ring, a characteristic feature of such systems, would also be elucidated. nih.gov

Determination of Absolute Configuration

While this compound itself is achiral, derivatives with additional stereocenters can exist as enantiomers. Single-crystal X-ray diffraction is a primary method for determining the absolute configuration of chiral molecules. nih.govpurechemistry.org This is typically achieved through the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of a heavier atom in the crystal structure. thieme-connect.demit.edu To determine the absolute configuration of a chiral derivative, it may be necessary to prepare a salt or derivative containing an atom heavier than oxygen (e.g., chlorine, bromine) to produce a sufficiently strong anomalous scattering signal. thieme-connect.demit.edu The analysis of Bijvoet pairs in the diffraction data then allows for the unambiguous assignment of the R or S configuration at each stereocenter. ed.ac.uk

Analysis of Bond Distances and Angles

A key output of single-crystal X-ray structure determination is a detailed list of all bond distances and angles within the molecule. carleton.eduspbu.ru For this compound, this would provide precise measurements for the C-C and C-N single bonds, as well as the C-C-C and H-C-H bond angles. The internal bond angles of the cyclobutane ring are expected to be close to 90°, indicative of the ring strain inherent in four-membered rings. nih.govucsb.edu The geometry around the nitrogen atom would be expected to be tetrahedral.

Table 2: Typical Bond Distances and Angles Expected for this compound

| Bond/Angle | Description | Expected Value |

|---|---|---|

| C-C (ring) | Carbon-carbon single bond within the cyclobutane ring | ~1.55 Å |

| C-C (methyl) | Carbon-carbon single bond between ring and methyl group | ~1.54 Å |

| C-N | Carbon-nitrogen single bond | ~1.47 Å |

| ∠C-C-C (ring) | Internal angle of the cyclobutane ring | ~88-90° |

| ∠C-N-H | Angle in the amine group | ~109.5° |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups with π-electrons or non-bonding electrons that can be excited to higher energy levels. pressbooks.pubyoutube.com

This compound is a saturated aliphatic amine. Its structure consists solely of sigma (σ) bonds and non-bonding (n) electrons on the nitrogen atom. It lacks conjugated π systems or other typical chromophores that absorb light in the 200–800 nm range. pressbooks.pub

Saturated amines can exhibit weak absorption in the far-UV region (typically below 200 nm) due to n→σ* (non-bonding to sigma antibonding) transitions of the lone pair electrons on the nitrogen atom. However, these absorptions are generally weak and occur at wavelengths that are often not accessible by standard UV-Vis spectrophotometers. Therefore, this compound is expected to be largely transparent in the standard UV-Vis spectrum. researchgate.netnih.gov

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Wavelength Range (nm) | Expected Absorption | Electronic Transition |

|---|---|---|

| 200 - 800 | None | No suitable chromophore present |

| < 200 (Far-UV) | Weak | n→σ* |

Applications of 3,3 Dimethylcyclobutyl Methanamine As a Synthetic Intermediate and Scaffolding Agent

Construction of Complex Molecular Architectures

The inherent ring strain and defined stereochemistry of the cyclobutane (B1203170) ring make (3,3-dimethylcyclobutyl)methanamine an attractive starting material for the construction of intricate molecular frameworks. researchgate.netresearchgate.net The reactivity of both the cyclobutane ring and the primary amine can be harnessed to create diverse and complex structures. researchgate.netresearchgate.net

The aminomethyl group of this compound provides a reactive handle for its incorporation into larger, functionalized cycloalkane systems. Standard amine chemistry, such as acylation, alkylation, and reductive amination, can be employed to append this motif to other cyclic structures. The gem-dimethyl group on the cyclobutane ring provides steric bulk, which can influence the conformational preferences of the resulting molecule. This feature is particularly useful in the design of compounds where specific spatial arrangements of functional groups are required.

While specific examples detailing the direct use of this compound in the construction of functionalized cycloalkanes are not extensively documented in readily available literature, the synthesis of functionalized cyclobutanes from various precursors is a well-established field. acs.org These methods often involve the [2+2] cycloaddition of olefins or the manipulation of pre-existing cyclobutane cores. nih.gov The commercial availability of this compound as its hydrochloride salt suggests its utility as a ready-to-use building block for such synthetic endeavors. sigmaaldrich.comamericanelements.comchemsrc.comchemshuttle.com

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydrocarbon scaffold, makes it a potential precursor for the synthesis of bicyclic and heterobicyclic systems. Intramolecular cyclization reactions are a common strategy for the formation of such ring systems. For instance, the amine functionality could be used to initiate a cyclization cascade onto a suitably functionalized side chain attached to the cyclobutane ring.

The synthesis of heterocyclic compounds through multi-component reactions is a powerful tool in organic chemistry. researchgate.netbeilstein-journals.orgresearchgate.netbas.bgsemanticscholar.org this compound could, in principle, participate as the amine component in reactions such as the Hantzsch pyridine (B92270) synthesis or other condensation reactions to form nitrogen-containing heterocycles fused to or appended with the 3,3-dimethylcyclobutyl moiety. The resulting bicyclic or heterobicyclic structures would possess a unique three-dimensional shape imparted by the cyclobutane ring, a desirable feature in modern drug discovery.

Development of Chiral Platforms and Ligands

The development of chiral molecules is of paramount importance in asymmetric synthesis and medicinal chemistry. This compound, although achiral itself, can be elaborated into chiral derivatives that serve as valuable platforms and ligands.

While this compound is achiral, functionalization of the amine or the cyclobutane ring can introduce stereocenters. The synthesis of enantiomerically pure amines is a well-developed area of research, with numerous methods available for their preparation. acs.orgthieme-connect.comscispace.comacs.orgrsc.orgnih.gov These methods include the resolution of racemic mixtures using chiral acids, enzymatic resolutions, and asymmetric synthesis from prochiral precursors. sigmaaldrich.comrsc.org

For instance, the amine could be acylated with a chiral carboxylic acid, leading to the formation of diastereomeric amides that could be separated by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers would yield the enantiomerically pure amines. Alternatively, asymmetric reduction of a suitable imine precursor could provide direct access to one enantiomer of a chiral derivative. The synthesis of enantiopure cyclobutane derivatives has also been reported, providing pathways to chiral building blocks that could be used to construct chiral analogues of this compound. researchgate.net

The primary amine group in this compound can serve as a coordination site for metal ions. By introducing additional donor atoms, this simple amine can be converted into a bidentate or polydentate ligand capable of forming stable complexes with various metal cations. For example, reaction of the amine with molecules containing other donor groups like hydroxyl, carboxyl, or additional amino moieties can lead to the formation of chelating ligands.

The rigid cyclobutane backbone can pre-organize the donor atoms in a specific geometry, which can influence the selectivity and stability of the resulting metal complexes. researchgate.net The design of such ligands is crucial in areas like catalysis, medical imaging, and chelation therapy. While specific studies on polydentate ligands derived from this compound are not prevalent in the reviewed literature, the fundamental principles of ligand design suggest its potential in this area.

Table 1: Potential Donor Atom Combinations for Polydentate Ligands Derived from this compound

| Additional Functional Group(s) | Potential Donor Atoms | Resulting Ligand Type |

| Hydroxyl | N, O | Bidentate |

| Carboxyl | N, O | Bidentate |

| Amino | N, N | Bidentate |

| Two Hydroxyl Groups | N, O, O | Tridentate |

| One Amino and One Carboxyl Group | N, N, O | Tridentate |

Cyclobutyl Amine Derivatives as Bioisosteres and Conformational Mimetics in Scaffold Design

In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical or chemical properties, a concept known as bioisosterism, is a key strategy for lead optimization. pressbooks.pubnih.gov Cyclobutane derivatives, including those containing an amine functionality, have emerged as important bioisosteres and conformational mimetics. nih.govnih.govru.nllifechemicals.comrsc.orgacs.orgnih.gov

The cyclobutane ring is often used to replace other cyclic or acyclic moieties to improve a drug candidate's properties, such as metabolic stability, solubility, and lipophilicity. nih.govnih.gov The puckered conformation of the cyclobutane ring provides a defined three-dimensional structure that can mimic the spatial arrangement of other groups, such as a phenyl ring or a gem-dimethyl group, while offering a different electronic and physicochemical profile. nih.govpressbooks.pub

The conformational analysis of cyclobutane derivatives is crucial for understanding their role as conformational mimetics. figshare.comlibretexts.orgchemistrysteps.comresearchgate.netfigshare.com The puckered nature of the cyclobutane ring leads to non-planar conformations that can be exploited to control the orientation of substituents. The presence of the gem-dimethyl group in this compound further restricts the conformational flexibility of the ring, making it a predictable and rigid scaffold.

Table 2: Comparison of Cyclobutane as a Bioisostere with Other Common Structural Motifs

| Feature | Cyclobutane | Phenyl Ring | gem-Dimethyl |

| Geometry | Puckered, 3D | Planar, 2D | Tetrahedral, 3D |

| Lipophilicity | Moderate | High | High |

| Metabolic Stability | Generally high | Susceptible to oxidation | Generally high |

| Conformational Flexibility | Low | Low (rotation) | Low (rotation) |

| Hydrogen Bond Acceptor/Donor | No | No | No |

The use of the cyclobutylmethylamine motif in structure-activity relationship (SAR) studies has demonstrated its value in optimizing the properties of bioactive compounds. The cyclobutane ring can serve to orient pharmacophoric groups in a specific and favorable manner for binding to a biological target, while the amine provides a key interaction point. The unique combination of a rigid, three-dimensional scaffold and a versatile primary amine makes this compound a valuable tool for the design of novel therapeutic agents.

Role in Conformational Restriction within Molecular Scaffolds

The rigid nature of the 3,3-dimethylcyclobutyl group is a key attribute leveraged in the design of bioactive molecules. By incorporating this moiety into a larger molecular scaffold, chemists can significantly limit the number of accessible conformations. This conformational restriction can lead to an increase in binding affinity and selectivity for a biological target, as the molecule is pre-organized into a bioactive conformation, reducing the entropic penalty upon binding.

The gem-dimethyl substitution on the cyclobutane ring further enhances this rigidity, preventing ring puckering and locking the substituents into more defined spatial orientations. This is particularly advantageous in the design of ligands for receptors or enzymes where a precise three-dimensional arrangement of functional groups is crucial for activity. For instance, the cyclobutyl ring can serve as a rigid spacer between different pharmacophoric elements, ensuring they maintain an optimal distance and orientation for interaction with the target protein.

Mimicry of Flexible Alkyl Chains or Aromatic Rings in Structural Scaffolds

In drug design, it is often desirable to replace flexible alkyl chains or planar aromatic rings with more rigid structures to improve metabolic stability, oral bioavailability, and selectivity. The 3,3-dimethylcyclobutane moiety can serve as a bioisostere for these common structural motifs.

As a mimic of a flexible alkyl chain, the rigid cyclobutane core can maintain the desired spatial separation between functional groups while avoiding the potential for non-specific hydrophobic interactions and metabolic liabilities associated with long, flexible chains. The defined geometry of the cyclobutane ring can also help to avoid unfavorable intramolecular interactions that might occur with a more flexible linker.

Generation of Diverse Chemical Libraries and Molecular Collections for Screening

The commercial availability of this compound and its derivatives makes it an attractive starting material for the synthesis of diverse chemical libraries for high-throughput screening. Its primary amine handle provides a convenient point for chemical modification, allowing for the facile introduction of a wide array of substituents and functional groups through standard amide bond formation, reductive amination, and other common chemical transformations.

By systematically varying the groups attached to the aminomethyl fragment, chemists can rapidly generate large collections of molecules with diverse three-dimensional shapes and chemical properties. These libraries can then be screened against a variety of biological targets to identify novel hit compounds with potential therapeutic value. The rigid and well-defined nature of the 3,3-dimethylcyclobutyl scaffold ensures that the diversity of the library is primarily driven by the appended substituents, simplifying the interpretation of structure-activity relationships (SAR).

Function as Chiral Auxiliaries or Catalysts in Organic Transformations

While the primary applications of this compound are as a structural scaffold, the principles of using chiral amines in asymmetric synthesis are well-established. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed.

In principle, if this compound were resolved into its individual enantiomers, these chiral amines could be utilized as chiral auxiliaries. They could be converted into amides, and the resulting chiral environment could direct the stereoselective alkylation or other transformations at a nearby prochiral center. nih.gov The steric bulk of the 3,3-dimethylcyclobutyl group would likely play a significant role in influencing the facial selectivity of the reaction.

Similarly, chiral amines and their derivatives can function as organocatalysts in a variety of asymmetric transformations. While specific examples of this compound being used directly as a catalyst are not prominent in the literature, its structural motifs are related to other successful chiral amines used in catalysis. The development of chiral versions of this amine could open up possibilities for its use in asymmetric catalysis.

Q & A

Q. What are the recommended synthetic pathways for (3,3-Dimethylcyclobutyl)methanamine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclobutane ring functionalization. For example, starting with 3,3-dimethylcyclobutanone, reductive amination using methoxymethylamine and sodium borohydride (NaBH4) can yield the intermediate imine, followed by acid hydrolysis to isolate the primary amine . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) improve imine stability.

- Temperature : Reductions at 0–5°C minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH 9:1) achieves >95% purity .

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Imine formation | Methoxymethylamine, THF, RT, 12h | 65 | 85 |

| Reduction | NaBH4, 0°C, 2h | 78 | 90 |

| Acid hydrolysis | HCl (1M), reflux, 4h | 82 | 95 |

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combined spectroscopic and chromatographic methods are critical:

- NMR : H NMR (CDCl3) shows characteristic cyclobutane proton splitting (δ 1.2–1.8 ppm) and methanamine protons (δ 2.4–3.0 ppm) .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 142.2) confirms molecular weight .

- HPLC : Reverse-phase C18 columns (ACN/H2O + 0.1% TFA) assess purity (>98% for pharmacological studies) .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for chiral resolution. For example:

- Chiral catalysts : L-Proline derivatives stabilize enantiomeric transition states, improving ee (enantiomeric excess) to >90% .

- Kinetic resolution : Simulate reaction pathways to identify optimal temperatures (−20°C) and solvent polarity (toluene) .

| Parameter | Racemic Mixture | Chiral Catalyst |

|---|---|---|

| ee (%) | 0 | 92 |

| Yield (%) | 85 | 68 |

| Energy barrier (kcal/mol) | 25.3 | 18.7 |

Q. How do steric effects in the cyclobutane ring influence the compound’s stability under acidic conditions?

Methodological Answer: The 3,3-dimethyl groups create steric hindrance, reducing ring strain but increasing susceptibility to acid-mediated ring-opening. Experimental validation:

- pH Stability Study : At pH < 2, degradation occurs via cyclobutane ring cleavage (t = 4h at 37°C).

- Mitigation : Buffering solutions (pH 5–7) or bulky counterions (e.g., tosylate) enhance stability .

| Condition | Degradation Rate (k, h⁻¹) | Major Degradant |

|---|---|---|

| pH 1.0 (HCl) | 0.173 | Linear diamine |

| pH 7.4 (PBS) | 0.021 | None detected |

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from impurity profiles or assay conditions. Resolve via:

- Batch Comparison : LC-MS to detect trace intermediates (e.g., unreacted cyclobutanone) .

- Dose-Response Curves : Use standardized assays (e.g., cAMP modulation in HEK293 cells) with EC50 reproducibility checks .

Q. How can this compound be functionalized for use in drug discovery?

Methodological Answer:

- Amide Coupling : React with carboxylic acids (EDC/HOBt) to generate prodrug candidates .

- Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize the amine during solid-phase peptide synthesis .

| Derivative | Application | Bioactivity (IC50) |

|---|---|---|

| Boc-protected | CNS drug lead | 120 nM (5-HT2A) |

| Acetylated | Antibacterial | 8 µg/mL (E. coli) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.